molecular formula C6H14O5 B102057 1-Deoxy-d-glucitol CAS No. 18545-96-5

1-Deoxy-d-glucitol

Cat. No. B102057
CAS RN: 18545-96-5
M. Wt: 166.17 g/mol
InChI Key: SKCKOFZKJLZSFA-SLPGGIOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Deoxy-d-glucitol, also known as 1-DG, is a naturally occurring sugar alcohol that is found in many foods, including fruits and vegetables. It has been studied for its potential use in the treatment of diabetes and other metabolic disorders.

Scientific Research Applications

  • Synthetic Chemistry Applications : 1-Deoxy-D-glucitol has been used in synthetic chemistry, particularly in the synthesis of analogues for bioactive molecules. For instance, it has been used in the creation of 1-deoxymannojirimycin analogues and highly functionalized tetrahydropyrans, which are important in the development of new pharmaceuticals and compounds with potential therapeutic use (Joly et al., 2000); (Hesek et al., 2008).

  • Biochemical Research : It has been instrumental in biochemical research, such as in the study of enzyme inhibitors, where it was used to understand the mechanism of action of certain enzymes and their potential inhibition (Bearne & Blouin, 2000).

  • Cancer Research : In cancer research, derivatives of 1-Deoxy-D-glucitol have been studied for their ability to cause DNA strand breaks and oxidative modifications in cancer cells, suggesting potential applications in cancer therapy (Czubatka et al., 2015).

  • Material Science : It has applications in material science, such as in the surface modification of polypropylene nonwoven fabrics via the covalent immobilization of sugar-based surfactants (Xin et al., 2014).

  • Biosynthesis Study : Research on biosynthesis of glycosylphosphatidylinositol, a key component in cellular membranes, has used analogues of 1-Deoxy-D-glucitol (Borissow et al., 2001).

  • Biomedical Applications : Studies have also explored its role in biomedical applications such as the development of folate-drug conjugates for regulated biodistribution in cancer treatment (Vlahov et al., 2010).

properties

CAS RN

18545-96-5

Product Name

1-Deoxy-d-glucitol

Molecular Formula

C6H14O5

Molecular Weight

166.17 g/mol

IUPAC Name

(2R,3R,4R,5S)-hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3/t3-,4+,5+,6+/m0/s1

InChI Key

SKCKOFZKJLZSFA-SLPGGIOYSA-N

Isomeric SMILES

C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

SMILES

CC(C(C(C(CO)O)O)O)O

Canonical SMILES

CC(C(C(C(CO)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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